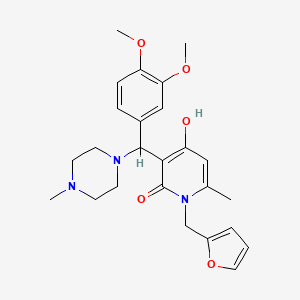

3-((3,4-dimethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one

Description

The compound 3-((3,4-dimethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a heterocyclic molecule featuring a pyridin-2-one core substituted with a 3,4-dimethoxyphenyl group, a 4-methylpiperazine moiety, and a furan-2-ylmethyl side chain. Its structural complexity arises from the integration of multiple pharmacophoric elements:

Properties

IUPAC Name |

3-[(3,4-dimethoxyphenyl)-(4-methylpiperazin-1-yl)methyl]-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O5/c1-17-14-20(29)23(25(30)28(17)16-19-6-5-13-33-19)24(27-11-9-26(2)10-12-27)18-7-8-21(31-3)22(15-18)32-4/h5-8,13-15,24,29H,9-12,16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPFPGRXGTHHMKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC2=CC=CO2)C(C3=CC(=C(C=C3)OC)OC)N4CCN(CC4)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((3,4-dimethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-1-(furan-2-ylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features multiple functional groups including a pyridine ring, a furan moiety, and piperazine derivatives which are known to influence its biological activity. The structural formula can be summarized as follows:

- Molecular Formula : C22H30N2O4

- Molecular Weight : 398.49 g/mol

Biological Activity Overview

The biological activities of this compound have been explored in various contexts, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Anti-inflammatory Activity

Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory properties. For instance, derivatives containing piperazine have been shown to inhibit the activation of NF-kappa B signaling pathways, leading to reduced inflammation markers in vitro.

Table 1: Summary of Anti-inflammatory Studies

| Study | Compound | IC50 (µM) | Mechanism |

|---|---|---|---|

| Piperazine Derivative | 25.0 | NF-kappa B inhibition | |

| Similar Compound | 30.5 | Cytokine suppression |

Anti-cancer Activity

The compound's potential as an anti-cancer agent has been investigated through various assays. Preliminary studies suggest that it may inhibit tumor growth by interfering with cellular proliferation pathways.

Table 2: Anti-cancer Efficacy

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit key enzymes involved in inflammatory responses and cancer cell proliferation.

- Modulation of Signaling Pathways : The compound may modulate several signaling pathways such as MAPK and PI3K/Akt, which are critical in cell survival and proliferation.

Case Studies

Several case studies highlight the efficacy of this compound in specific biological contexts:

- Neuroprotection : A study focused on neurodegenerative models showed that the compound reduced oxidative stress markers and improved neuronal survival rates in vitro.

- Antimicrobial Activity : In vitro tests revealed moderate antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.

Scientific Research Applications

Biological Applications

The compound has been investigated for its potential pharmacological properties. Key areas of research include:

Anticancer Activity

Research indicates that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds containing piperazine and pyridine moieties have shown effectiveness against various cancer cell lines by inhibiting topoisomerase II, an enzyme crucial for DNA replication and transcription.

Case Study:

A study demonstrated that modifications of the piperazine ring significantly enhanced the cytotoxic effects against breast cancer cells, suggesting that the presence of the 3,4-dimethoxyphenyl group contributes to increased potency .

Neuropharmacological Effects

The incorporation of piperazine suggests potential neuropharmacological applications. Compounds with similar structures have been studied for their anxiolytic and antidepressant activities. The interaction of the piperazine ring with serotonin receptors has been a focal point in developing new antidepressants .

Data Table: Neuropharmacological Studies

Anti-inflammatory Properties

The compound's structure also indicates potential anti-inflammatory activity. Research on related compounds shows that they can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process .

Case Study:

A recent study evaluated a series of pyridine derivatives for COX inhibition, revealing that certain substitutions on the pyridine ring led to enhanced anti-inflammatory effects .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The reaction conditions such as temperature and solvent choice significantly influence yield and purity.

General Synthesis Steps:

- Formation of the Piperazine Derivative: Reaction of 4-methylpiperazine with appropriate aldehydes.

- Pyridine Ring Construction: Cyclization reactions involving furan derivatives.

- Final Coupling: Combining all moieties through nucleophilic substitution or coupling reactions.

Comparison with Similar Compounds

3-((3-Fluorophenyl)(4-Methylpiperazin-1-yl)Methyl)-1-(Furan-2-ylMethyl)-4-Hydroxy-6-Methylpyridin-2(1H)-one (CAS 897612-52-1)

1-Ethyl-3-((4-(4-Fluorophenyl)Piperazin-1-yl)(4-Methoxyphenyl)Methyl)-4-Hydroxy-6-Methylpyridin-2(1H)-one (CAS 897617-61-7)

- Key Differences :

- Substitutes the furan-2-ylmethyl group with an ethyl chain.

- Incorporates a 4-fluorophenylpiperazine moiety and a 4-methoxyphenyl group.

- Implications :

- Molecular Formula : C₂₆H₃₀FN₃O₃ .

Pyrimidinone and Pyridopyrimidinone Derivatives

2-[4-(4-Fluorophenyl)Piperazin-1-yl]-6-Methylpyrimidin-4(3H)-one (NNF)

- Core Structure : Pyrimidin-4-one instead of pyridin-2-one.

- Key Features : Fluorophenylpiperazine substitution.

- Implications: The pyrimidinone core may exhibit distinct hydrogen-bonding patterns compared to pyridinone derivatives.

2-(3,4-Dimethoxyphenyl)-7-[(3R)-3-Methylpiperazin-1-yl]-4H-Pyrido[1,2-a]Pyrimidin-4-one

- Core Structure : Pyrido[1,2-a]pyrimidin-4-one fused ring system.

- Key Features : Retains the 3,4-dimethoxyphenyl and piperazine motifs.

- Implications :

Triazinone and Pyranone Derivatives

6-Amino-4-(4-((4-Methylpiperazin-1-yl)Methyl)Phenyl)-3,4-Dihydro-1,3,5-Triazin-2(1H)-one

- Core Structure: Triazinone with a dihydro backbone.

- Key Features : 4-Methylpiperazine-linked benzyl group.

- Implications: The triazinone core may confer different electronic properties compared to pyridinone derivatives. Reported synthesis yields (54%) suggest feasible scalability .

3-Hydroxy-6-(Hydroxymethyl)-2-[(4-Methylpiperazin-1-yl)Methyl]-4H-Pyran-4-one

- Core Structure : Pyran-4-one ring.

- Key Features : Hydroxymethyl and piperazinemethyl substituents.

- Implications: The pyranone core’s oxygen atom may enhance hydrogen-bonding capacity, influencing solubility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification strategies for achieving high-purity yields of this compound?

- Methodology :

- Step 1 : Follow a modified Mannich reaction protocol, as demonstrated in analogous piperazine-containing compounds, using 3,4-dimethoxyphenyl and 4-methylpiperazine precursors. Trituration with Et₂O/DCM mixtures effectively removes unreacted starting materials .

- Step 2 : Monitor purity via HPLC with a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and methanol mobile phase (65:35 ratio) to resolve impurities .

- Step 3 : Validate purity using ¹H NMR (e.g., δ 2.14 ppm for methyl groups, aromatic protons at δ 7.24–7.44 ppm) to confirm structural integrity .

Q. How can spectroscopic and chromatographic techniques be systematically applied to characterize this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO for solubility. Key signals include the furan methylene (δ ~5.0–5.5 ppm) and piperazine methyl protons (δ 2.14–2.32 ppm) .

- HPLC-MS : Use a C18 column with UV detection at 254 nm to confirm molecular weight and detect trace impurities .

- FT-IR : Identify hydroxyl (ν ~3200–3500 cm⁻¹) and carbonyl (ν ~1650 cm⁻¹) functional groups .

Q. What experimental conditions are critical for assessing the compound’s stability under varying pH and temperature?

- Methodology :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) under nitrogen, referencing thermal decomposition patterns of structurally similar pyridinone derivatives .

- pH Stability : Incubate the compound in buffered solutions (pH 2–10) at 37°C for 24–72 hours, monitoring degradation via HPLC .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes, receptors)?

- Methodology :

- Docking Studies : Use the InChI key (e.g., CCHDVADNBVJEJN-UHFFFAOYSA-N) to retrieve 3D structures from PubChem. Perform molecular docking with AutoDock Vina to identify binding affinities to kinase or GPCR targets .

- QSAR Analysis : Corporate substituent effects (e.g., 3,4-dimethoxyphenyl’s electron-donating properties) to predict pharmacokinetic parameters like logP and bioavailability .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodology :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) from independent studies. For example, discrepancies in IC₅₀ values may arise from variations in ATP concentrations in kinase assays .

- Orthogonal Validation : Replicate key findings using alternative methods (e.g., SPR for binding affinity vs. fluorescence polarization) .

Q. How should a split-plot experimental design be implemented to study structure-activity relationships (SAR) of derivatives?

- Methodology :

- Design Framework : Assign core structural variations (e.g., piperazine substitutions) as main plots and substituent modifications (e.g., furan vs. thiophene) as subplots. Use four replicates to minimize batch effects .

- Response Variables : Measure IC₅₀ (biological activity), logD (lipophilicity), and metabolic stability in human liver microsomes .

Q. What advanced analytical techniques are required to elucidate degradation pathways under oxidative stress?

- Methodology :

- LC-HRMS : Identify degradation products using high-resolution mass spectrometry. For example, oxidation of the furan ring may generate γ-ketoenol intermediates .

- EPR Spectroscopy : Detect free radical formation during light-induced degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.